molecular formula C14H28N2O2 B14781189 Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate

Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate

Cat. No.: B14781189
M. Wt: 256.38 g/mol
InChI Key: VWVBKMOKEQTHOB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a sec-butyl group attached to a piperidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and appropriate amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 4-amino-3-butan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-6-10(2)11-9-16(8-7-12(11)15)13(17)18-14(3,4)5/h10-12H,6-9,15H2,1-5H3

InChI Key

VWVBKMOKEQTHOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CN(CCC1N)C(=O)OC(C)(C)C

Origin of Product

United States

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